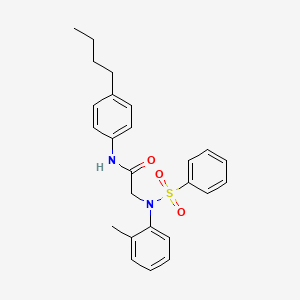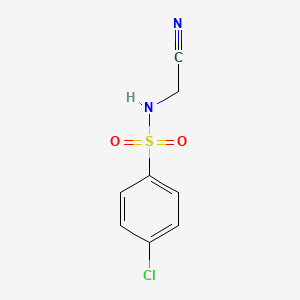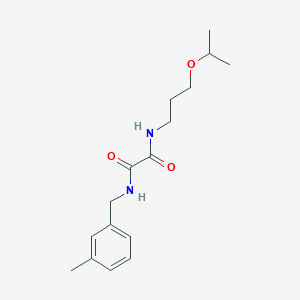![molecular formula C16H20BrN5O2 B4757150 6-[4-(5-bromo-2-furoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B4757150.png)
6-[4-(5-bromo-2-furoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine
描述
6-[4-(5-bromo-2-furoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine, also known as BRD-7389, is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. BRD-7389 is a potent and selective inhibitor of bromodomain and extra-terminal domain (BET) proteins, which are epigenetic regulators that control gene expression. BET proteins have been implicated in various diseases, including cancer, inflammation, and neurological disorders, making BRD-7389 a promising drug candidate.
作用机制
6-[4-(5-bromo-2-furoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine binds to the bromodomains of BET proteins, preventing them from binding to acetylated histones and regulating gene expression. This leads to the downregulation of genes involved in cell proliferation, inflammation, and other disease-related processes. The selectivity of this compound for BET proteins over other bromodomain-containing proteins is a key factor in its therapeutic potential.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the cell type and disease model. In cancer cells, this compound induces cell cycle arrest and apoptosis, leading to decreased cell viability. In macrophages and microglia, this compound reduces the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In animal models of Alzheimer's disease and traumatic brain injury, this compound improves cognitive function and reduces neuroinflammation.
实验室实验的优点和局限性
The advantages of using 6-[4-(5-bromo-2-furoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine in lab experiments include its potency and selectivity for BET proteins, as well as its ability to inhibit gene expression and regulate disease-related processes. However, there are also limitations to consider, such as the potential for off-target effects and the need for careful dosing and administration to avoid toxicity.
未来方向
There are many potential future directions for research on 6-[4-(5-bromo-2-furoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine and related compounds. Some possible areas of focus include:
- Understanding the mechanisms of action of this compound in different disease models
- Developing more potent and selective BET inhibitors
- Investigating the use of BET inhibitors in combination with other therapies, such as chemotherapy or immunotherapy
- Exploring the role of BET proteins in other diseases, such as autoimmune disorders or viral infections
- Developing new methods for delivering BET inhibitors to specific tissues or cells.
Conclusion:
This compound is a promising small molecule that has shown potential for therapeutic applications in various diseases. Its ability to selectively inhibit BET proteins and regulate gene expression makes it a valuable tool for studying disease mechanisms and developing new treatments. While there are still challenges to overcome in terms of toxicity and off-target effects, the future of BET inhibition looks bright.
科学研究应用
6-[4-(5-bromo-2-furoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, including breast, lung, and prostate cancer. This compound also has anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in macrophages and microglia. In addition, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury.
属性
IUPAC Name |
(5-bromofuran-2-yl)-[4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrN5O2/c1-11-18-14(20(2)3)10-15(19-11)21-6-8-22(9-7-21)16(23)12-4-5-13(17)24-12/h4-5,10H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTIYDKVOGJHJIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N(C)C)N2CCN(CC2)C(=O)C3=CC=C(O3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4757069.png)
![4-tert-butyl-N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzenesulfonamide](/img/structure/B4757076.png)


![7-butyl-2-(3-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4757092.png)
![N~2~-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N~2~-methyl-N~1~-(3-methylphenyl)glycinamide](/img/structure/B4757096.png)
![ethyl 2-(1,3-benzothiazol-2-ylamino)-4-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-5-pyrimidinecarboxylate](/img/structure/B4757104.png)
![4-({[(2-ethoxyphenyl)amino]carbonothioyl}amino)-N-ethylbenzenesulfonamide](/img/structure/B4757114.png)
![1-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]methanesulfonamide](/img/structure/B4757122.png)


![3-{5-[(3,4-dichlorophenoxy)methyl]-2-furyl}-1-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B4757140.png)
![4-bromo-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B4757157.png)
![methyl 7-cyclopropyl-3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4757162.png)